molecular formula C18H15N5O2S B2497252 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-methoxyphenyl)acetamide CAS No. 1359476-20-2

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-methoxyphenyl)acetamide

Cat. No. B2497252
CAS RN: 1359476-20-2
M. Wt: 365.41
InChI Key: RWIKKHNYYFXARF-UHFFFAOYSA-N
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Description

"2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-methoxyphenyl)acetamide" is a chemical compound with potential significance in various fields of research. The compound is part of a broader class of triazoloquinoxaline derivatives, known for their diverse pharmacological activities.

Synthesis Analysis

The synthesis of related triazoloquinoxaline derivatives involves multi-step chemical reactions, starting with the formation of quinoxaline cores followed by the introduction of the triazolo moiety. One method for synthesizing related compounds includes the reaction of quinoxaline sulfanyl derivatives with amino acid esters or acetic acid derivatives, utilizing DCC coupling and azide coupling methods (Fathalla, 2015).

Scientific Research Applications

Quinoxaline Derivatives in Scientific Research

Quinoxaline derivatives, also called benzopyrazines, are heterocyclic compounds with a wide range of applications. They are used as dyes, pharmaceuticals, and antibiotics, with some being explored for their antitumoral properties. Quinoxalines can be formed by condensing ortho-diamines with 1,2-diketones, leading to a diverse array of substituted derivatives with significant biological activities (Aastha Pareek and Dharma Kishor, 2015).

Triazole Derivatives in Pharmaceutical Development

Triazole derivatives represent a class of five-membered heterocyclic compounds essential for developing new drugs with diverse biological activities. These compounds have been studied for their potential uses in various therapeutic areas, including anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, antiviral activities, and treatments for several neglected diseases. The triazoles' versatility and structural variations make them a focus for synthesizing new chemical entities and pharmaceuticals (V. Ferreira et al., 2013).

properties

IUPAC Name

N-(2-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N5O2S/c1-25-15-9-5-3-7-13(15)20-16(24)10-26-18-17-22-19-11-23(17)14-8-4-2-6-12(14)21-18/h2-9,11H,10H2,1H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWIKKHNYYFXARF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-methoxyphenyl)acetamide

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